molecular formula C20H39NO4 B1275057 Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- CAS No. 135447-09-5

Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-

Cat. No.: B1275057
CAS No.: 135447-09-5
M. Wt: 357.5 g/mol
InChI Key: KOHUSHSNNOEPFN-UHFFFAOYSA-N
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Description

IUPAC Name: Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- CAS No.: 135447-09-5 Molecular Formula: C₂₀H₃₉NO₄ Molecular Weight: 357.53 g/mol

This compound is a monoamide derivative synthesized via the reaction of diglycolic anhydride with dioctylamine, yielding a branched structure with two octyl chains attached to the amide nitrogen . Its key features include:

  • Hydrophobic alkyl chains: The dioctyl groups confer high lipophilicity, making it suitable for applications requiring membrane anchoring or surfactant properties .
  • Linker utility: Used in bivalent ligand synthesis (e.g., opioid-chemokine receptor targeting) due to its flexible ethylene glycol-like spacer .
  • Synthetic versatility: High-yield synthesis (~96%) under mild conditions (THF, room temperature) .

Properties

IUPAC Name

2-[2-(dioctylamino)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO4/c1-3-5-7-9-11-13-15-21(16-14-12-10-8-6-4-2)19(22)17-25-18-20(23)24/h3-18H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHUSHSNNOEPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404031
Record name Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135447-09-5
Record name Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Di-n-octyl-3-oxapentanedioic Acid Monoamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [2-(dioctylamino)-2-oxoethoxy]- typically involves the reaction of dioctylamine with ethyl oxalyl chloride, followed by hydrolysis to yield the desired product . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of acetic acid, [2-(dioctylamino)-2-oxoethoxy]- may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of advanced reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioctylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted acetic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [2-(dioctylamino)-2-oxoethoxy]- involves its interaction with specific molecular targets and pathways. The dioctylamino group allows the compound to interact with lipid membranes, enhancing its ability to penetrate cells and exert its effects. The oxoethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Variants and Properties

The compound’s analogues differ in substituents on the amide nitrogen or the carboxylic acid backbone. These modifications impact solubility, molecular weight, and biological activity.

Table 1: Comparative Analysis of Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- and Analogues
Compound Name (CAS No.) Molecular Formula Molecular Weight Structural Features Solubility Applications References
Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- (135447-09-5) C₂₀H₃₉NO₄ 357.53 Dioctylamide, ethylene glycol spacer Low (lipophilic) Bivalent ligands, surfactants
2-(2-(Diethylamino)-2-oxoethoxy)acetic acid (56074-25-0) C₁₀H₁₉NO₄ 217.26 Diethylamide Moderate (polar) Monovalent controls in drug synthesis
Acetic acid, 2-[2-(dipropylamino)-2-oxoethoxy] (290309-79-4) C₁₀H₁₉NO₄ 217.26 Dipropylamide Moderate Intermediate in organic synthesis
{2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid (737768-25-1) C₁₄H₁₆ClN₃O₄ 325.75 Piperazinyl-chlorophenyl substituent Low (aromatic) GPCR-targeting ligands
2-(2-((5-(4-Nitrophenyl)thiazol-2-yl)amino)-2-oxoethoxy)acetic acid (4n) C₁₄H₁₂N₃O₆S 336.0 Thiazole-nitrophenyl group Low PPARγ agonists

Biological Activity

Overview of Acetic Acid Derivatives

Acetic acid derivatives, particularly those with amino or alkoxy functional groups, are known for their diverse biological activities. The compound , "Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-", specifically features a dioctylamino group which may influence its interaction with biological systems.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₃₁N₁O₃
  • Molecular Weight : Approximately 255.42 g/mol
  • IUPAC Name : Acetic acid, 2-(dioctylamino)-2-oxoethoxy-

The presence of the dioctylamino group suggests potential amphiphilic properties, which can enhance membrane permeability and influence cellular uptake.

  • Antimicrobial Activity : Many acetic acid derivatives exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : Some studies suggest that acetic acid derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt.
  • Anti-inflammatory Effects : Compounds with amino groups can modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as COX-2.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study examining various acetic acid derivatives found that compounds with long alkyl chains exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt lipid membranes.
  • Anticancer Research : Research published in Journal of Medicinal Chemistry explored the effects of acetic acid derivatives on cancer cell lines, revealing that modifications to the amino group significantly affected cytotoxicity and selectivity towards cancer cells over normal cells.
  • Inflammation Modulation : In a study published in Pharmacology Reports, specific acetic acid derivatives were shown to reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels.

Comparative Analysis

PropertyAcetic Acid DerivativeDioctylamine Compound
Antimicrobial ActivityModerateHigh
CytotoxicityVariableHigh
Anti-inflammatory PotentialYesYes
Membrane PermeabilityHighVery High

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